(S)-2-(1-aminoethyl)-4-chlorophenol
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Overview
Description
Aminoethylphenols are a class of organic compounds that contain an aminoethyl group (-CH2CH2NH2) attached to a phenol group. They are used in various fields, including medicine and materials science .
Synthesis Analysis
The synthesis of similar compounds, such as (S)-3-(1-aminoethyl)phenol, has been reported. The synthesis involves engineered transaminase polypeptides that convert the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .Molecular Structure Analysis
The molecular structure of aminoethylphenols consists of a phenol group with an aminoethyl group attached. The exact structure would depend on the position of these groups on the phenol ring .Physical And Chemical Properties Analysis
Aminoethylphenols are typically solid at room temperature. They are soluble in water and organic solvents. The exact physical and chemical properties would depend on the specific compound .Scientific Research Applications
Asymmetric Synthesis
“(S)-2-(1-aminoethyl)-4-chlorophenol” can be used in the direct catalytic asymmetric synthesis of α-chiral primary amines . These amines are valuable and versatile building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . They also serve as chiral ligands or organo-catalysts for asymmetric catalysis .
Construction of Molecular Complexities
This compound can be used in the construction of molecular complexities . This application may attract extensive attention and inspire applications in synthetic and medicinal chemistry .
Biocatalysts and Methods for Synthesis
Engineered transaminase polypeptides can convert the substrate, 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This method can be used to synthesize (S)-3-(1-aminoethyl)-phenol and related compounds useful in the production of active pharmaceutical ingredients .
Production of Active Pharmaceutical Ingredients
“(S)-2-(1-aminoethyl)-4-chlorophenol” can be used in the production of active pharmaceutical ingredients . This is particularly useful in the pharmaceutical industry where the demand for active ingredients is high.
Mechanism of Action
Target of Action
The primary target of (S)-2-(1-aminoethyl)-4-chlorophenol is the enzyme ω-transaminase . This enzyme is capable of catalyzing the interchange of amino and keto groups by utilizing the coenzyme pyridoxal-5′-phosphate (PLP) .
Mode of Action
The compound interacts with its target, the ω-transaminase, through a series of steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate .
Biochemical Pathways
The biochemical pathway involved in the action of (S)-2-(1-aminoethyl)-4-chlorophenol is the transamination process. A ketimine is formed after the formation of the planar quinonoid intermediate . A hemiaminal is produced by the addition of water, and subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .
Result of Action
The result of the action of (S)-2-(1-aminoethyl)-4-chlorophenol is the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion .
Action Environment
Safety and Hazards
properties
IUPAC Name |
2-[(1S)-1-aminoethyl]-4-chlorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDFZQZUBQSKDM-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-aminoethyl)-4-chlorophenol |
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